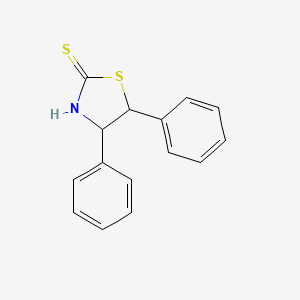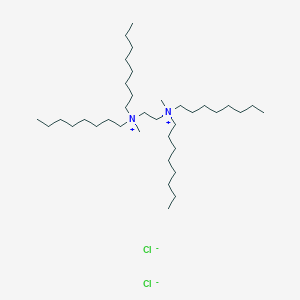![molecular formula C18H29N3O6S B14412489 (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid CAS No. 82116-94-7](/img/structure/B14412489.png)
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is a chemical compound known for its unique structure and properties It features a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a sulfonic acid group, which is a strong acid commonly used in detergents and dyes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with sulfonic acid derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the pure compound. Safety measures are crucial due to the potential hazards associated with handling strong acids and reactive intermediates.
化学反应分析
Types of Reactions
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized compounds.
科学研究应用
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, detergents, and other chemical products.
作用机制
The mechanism by which (E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: Similar structure but different counterions and properties.
4-(Morpholin-4-yl)benzenediazonium chloride: Lacks the dibutoxy groups, leading to different reactivity and applications.
Uniqueness
(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both diazene and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
82116-94-7 |
|---|---|
分子式 |
C18H29N3O6S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2,5-dibutoxy-4-morpholin-4-ylphenyl)iminosulfamic acid |
InChI |
InChI=1S/C18H29N3O6S/c1-3-5-9-26-17-14-16(21-7-11-25-12-8-21)18(27-10-6-4-2)13-15(17)19-20-28(22,23)24/h13-14H,3-12H2,1-2H3,(H,22,23,24) |
InChI 键 |
ZGYUTRBIDDCAKU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=C(C=C1N=NS(=O)(=O)O)OCCCC)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


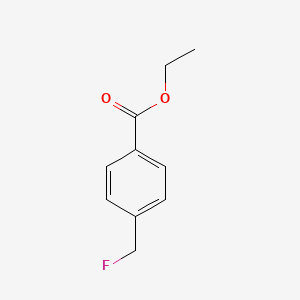
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
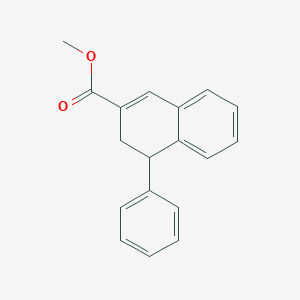
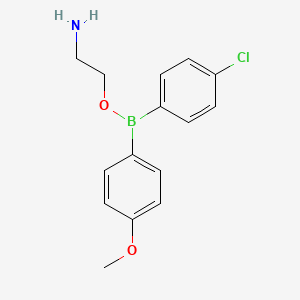
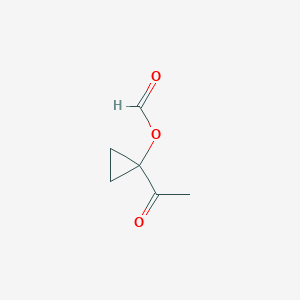
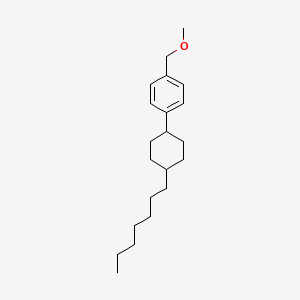
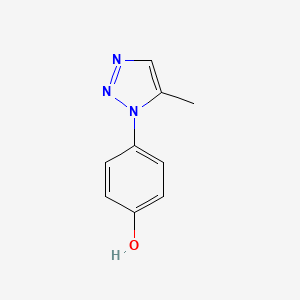
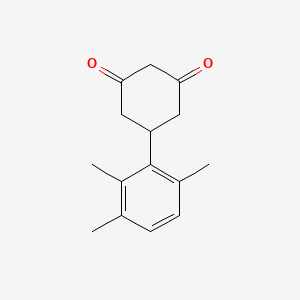
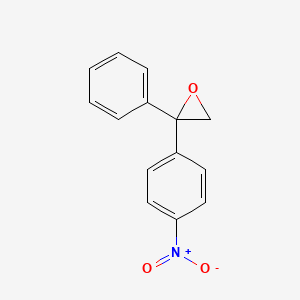
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
